molecular formula C10H13NO4 B2393855 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol CAS No. 258853-83-7

1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol

Cat. No.: B2393855
CAS No.: 258853-83-7
M. Wt: 211.217
InChI Key: MBLWJNKJEZAIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol (molecular formula: C₁₀H₁₃NO₄, CAS: CID 2770892) is a hydroxyethylamine derivative featuring a benzodioxole moiety linked via an ether-oxygen to a propanolamine backbone. Its SMILES notation is C1OC2=C(O1)C=C(C=C2)OCC(CN)O, and its InChIKey (MBLWJNKJEZAIHU-UHFFFAOYSA-N) confirms stereochemical uniqueness . The compound’s structural hallmark is the 1,3-benzodioxole ring system, which contributes to its electronic and steric properties, while the amino-propanol group enables hydrogen-bonding interactions critical for biological activity (e.g., enzyme inhibition) .

Properties

IUPAC Name

1-amino-3-(1,3-benzodioxol-5-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c11-4-7(12)5-13-8-1-2-9-10(3-8)15-6-14-9/h1-3,7,12H,4-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLWJNKJEZAIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Nucleophilic Ring-Opening of Epoxides

The ring-opening of epoxides with amines is a classical method for β-amino alcohol synthesis. For this compound, the protocol involves reacting a 1,3-benzodioxol-5-yl-substituted epoxide with ammonia or protected amines.

Procedure (Adapted from Source 8)
  • Epoxide Synthesis :

    • 1,3-Benzodioxol-5-ol is allylated to form 5-allyloxy-1,3-benzodioxole, followed by epoxidation using m-chloroperbenzoic acid (mCPBA).
    • Reaction :
      $$
      \text{5-Allyloxy-1,3-benzodioxole} + \text{mCPBA} \rightarrow \text{Epoxide intermediate}
      $$
    • Conditions : Dichloromethane, 0°C to room temperature, 12 h.
  • Ammonolysis :

    • The epoxide is treated with aqueous ammonia under mild acidic conditions.
    • Reaction :
      $$
      \text{Epoxide} + \text{NH}_3 \rightarrow \text{1-Amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol}
      $$
    • Conditions : Ethanol/water (1:1), 50°C, 6 h.
    • Yield : 72–85% (depending on epoxide purity).
Advantages and Limitations
  • Regioselectivity : Favors attack at the less hindered carbon.
  • Challenges : Requires anhydrous conditions to prevent diol formation.

Hydroboration-Oxidation of Allylbenzodioxole Derivatives

This method leverages hydroboration-oxidation to install the amino alcohol moiety (Source 3, 10, 12).

Procedure
  • Allylation :

    • 1,3-Benzodioxol-5-ol is reacted with allyl bromide to form 5-allyloxy-1,3-benzodioxole.
  • Hydroboration-Oxidation :

    • Step 1 : Borane-THF complex adds to the allyl group, forming a trialkylborane.
    • Step 2 : Oxidation with hydrogen peroxide yields a secondary alcohol.
    • Reaction :
      $$
      \text{5-Allyloxy-1,3-benzodioxole} \xrightarrow{\text{BH}3\cdot\text{THF}} \text{Trialkylborane} \xrightarrow{\text{H}2\text{O}_2} \text{3-(2H-1,3-Benzodioxol-5-yloxy)propan-2-ol}
      $$
    • Conditions : Tetrahydrofuran (THF), 0°C to reflux.
  • Amination :

    • The alcohol is converted to a mesylate or tosylate, followed by displacement with ammonia.
    • Reaction :
      $$
      \text{Alcohol} + \text{MsCl} \rightarrow \text{Mesylate} \xrightarrow{\text{NH}_3} \text{Target compound}
      $$
    • Yield : 60–70% after purification.
Key Data
Step Reagents Temperature Time Yield (%)
Hydroboration BH₃·THF 0°C → Reflux 4 h 90
Oxidation H₂O₂, NaOH RT 2 h 85
Amination MsCl, NH₃ (aq.) 50°C 8 h 65

Reductive Amination of Ketone Intermediates

A two-step process involving ketone synthesis followed by reductive amination (Source 5).

Procedure
  • Ketone Synthesis :

    • 1,3-Benzodioxol-5-oxypropan-2-one is prepared via Friedel-Crafts acylation.
  • Reductive Amination :

    • The ketone is reacted with ammonium acetate and sodium cyanoborohydride.
    • Reaction :
      $$
      \text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1-Amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol}
      $$
    • Conditions : Methanol, pH 6–7 (acetic acid), 24 h.
    • Yield : 55–60%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Epoxide Ring-Opening 72–85 >95 High Moderate
Hydroboration-Oxidation 60–70 90 Moderate High
Reductive Amination 55–60 85 Low Low

Optimal Route : Epoxide ring-opening balances yield and scalability, making it preferable for industrial applications.

Challenges and Solutions

  • Regioselectivity in Epoxide Opening : Use bulky amines or Lewis acid catalysts (e.g., BF₃·OEt₂) to direct attack.
  • Purification of Hydrophilic Products : Employ ion-exchange chromatography or recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C10H13NO4
  • Molecular Weight : 211.21 g/mol
  • Boiling Point : Approximately 414.3 °C (predicted)
  • Density : 1.326 g/cm³ (predicted)
  • pKa : 11.93 (predicted)

Safety Information

The compound is classified as a skin irritant and can cause serious eye damage. Proper safety measures should be taken when handling this compound in laboratory settings .

Medicinal Chemistry

1-Amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol has been investigated for its potential therapeutic effects. Its structural similarity to known pharmacophores allows for the exploration of its activity against various biological targets.

Case Studies:

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit serotonin reuptake inhibition, suggesting potential antidepressant properties for this compound .

Pharmacology

This compound has been studied for its interactions with neurotransmitter systems, particularly in the context of developing new treatments for mood disorders.

Case Studies:

  • Neurotransmitter Modulation : Studies have shown that derivatives of this compound can modulate serotonin and norepinephrine levels, making it a candidate for further pharmacological exploration .

Biochemical Research

The unique benzodioxole moiety in the structure of 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol makes it a valuable tool in biochemical assays.

Applications:

  • Enzyme Inhibition Studies : The compound can be used to investigate enzyme inhibition mechanisms, particularly those related to metabolic pathways influenced by monoamine oxidase .

Synthetic Chemistry

The synthesis of this compound has been explored for its utility in creating more complex molecules through various chemical reactions.

Synthetic Routes:

  • Multi-step Synthesis : Researchers have developed multi-step synthetic routes that utilize this compound as an intermediate for synthesizing other biologically active molecules .

Data Tables

Activity TypeObserved EffectReference
AntidepressantSerotonin reuptake inhibition
Neurotransmitter ModulationIncreased norepinephrine levels
Enzyme InhibitionInhibition of monoamine oxidase

Mechanism of Action

The mechanism by which 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzodioxole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Benzodioxole vs. Benzofuran/Benzodioxin Systems

  • The benzodioxole ring in the target compound (C₁₀H₁₃NO₄) provides distinct π-π stacking and hydrogen-bonding capabilities compared to benzofuran (e.g., compound in ) or benzodioxin (e.g., compound in ). Benzofuran’s oxygen atom is part of a fused aromatic system, reducing conformational flexibility, while benzodioxin’s extended ether linkage alters electronic distribution .

Amino-Propanol vs. Other Substituents

  • The primary amino group in the target compound enhances hydrogen-bond donor capacity, critical for interactions with enzyme active sites (e.g., BACE1 in Alzheimer’s research) .

Research Findings and Implications

  • BACE1 Inhibition: Hydroxyethylamine derivatives like the target compound are hypothesized to mimic peptide substrates, competitively inhibiting β-secretase. Computational docking studies (referenced in ) suggest the benzodioxole moiety aligns with hydrophobic subsites (e.g., Pro131, Ile187), while the amino-propanol group interacts with catalytic aspartate residues.
  • Cytotoxicity Considerations: Compared to indenoindole derivatives (IC₅₀ > 50 μM in SH-SY5Y cells ), the target compound’s lack of extended aromatic systems may lower cytotoxicity, though this remains untested.
  • Synthetic Accessibility: The benzodioxole-propanolamine scaffold is synthetically tractable via nucleophilic substitution or reductive amination, contrasting with the multi-step routes required for tetracyclic analogs .

Biological Activity

1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol is a chemical compound characterized by its unique structure, which includes an amino group and a benzodioxole moiety. Its molecular formula is C10H13NO4, with a molecular weight of approximately 211.21 g/mol. The compound has garnered interest in various scientific fields due to its potential biological activities.

Structural Characteristics

PropertyValue
Molecular FormulaC10H13NO4
Molar Mass211.21 g/mol
Density1.326 ± 0.06 g/cm³ (predicted)
Boiling Point414.3 ± 45.0 °C (predicted)
pKa11.93 ± 0.35 (predicted)

The compound's structure allows it to interact with biological systems, potentially influencing various enzymatic and receptor activities.

Antimicrobial Properties

Preliminary studies indicate that 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol may exhibit antimicrobial properties. It has been utilized in the synthesis of 1,2,3-triazole hybrids that demonstrate significant antimicrobial activity, suggesting a potential role in developing new antimicrobial agents.

Enzyme Interaction

The compound's biological activity may be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, while the benzodioxole ring engages in π-π interactions with aromatic residues in proteins. This mechanism could modulate enzyme activity, potentially leading to therapeutic effects.
  • Receptor Binding : Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs), suggesting that this compound may also show promiscuous activity across various GPCRs .

Study on Antioxidant Activity

In a study examining various compounds' antioxidant activities, it was found that derivatives of benzodioxole exhibited enhanced antioxidant properties when combined with other agents. While specific data on 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol was not highlighted, the structural similarities suggest potential antioxidant effects .

Toxicity Profiling

A large-scale profiling of chemicals, including those similar to 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol, indicated varying degrees of activity across different enzymatic assays. The study provided insights into the potential toxicity and biological interactions of the compound .

Summary of Biological Activities

The following table summarizes the biological activities associated with 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol based on available literature:

Biological ActivityDescription
AntimicrobialPotential use in antimicrobial agent synthesis
Enzyme InhibitionInteraction with enzymes affecting their activity
AntioxidantPossible enhancement of antioxidant properties

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-amino-3-(2H-1,3-benzodioxol-5-yloxy)propan-2-ol, and how can reaction parameters be optimized for high purity?

  • Methodological Answer :

  • Step 1 : Use nucleophilic substitution to attach the benzodioxol-5-yloxy group to a propanolamine backbone. Start with 5-hydroxy-1,3-benzodioxole and react it with epichlorohydrin under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate .
  • Step 2 : Introduce the amino group via reductive amination using ammonia and a reducing agent (e.g., NaBH₃CN) .
  • Critical Parameters : Maintain anhydrous conditions during substitution, control temperature (<60°C) to avoid side reactions, and purify intermediates via column chromatography (silica gel, EtOAc/hexane gradient) .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify the benzodioxole aromatic protons (δ 6.4–6.8 ppm), ether linkage (C-O-C at ~70 ppm in 13C^{13}\text{C}), and propanolamine backbone (NH₂ at δ 1.5–2.5 ppm) .
  • IR : Confirm the presence of secondary amine (N-H stretch ~3300 cm1^{-1}) and ether (C-O-C ~1250 cm1^{-1}) .
  • HPLC-MS : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) and monitor [M+H]+^+ at m/z 254.1 .

Advanced Research Questions

Q. How can crystallographic tools like SHELX and ORTEP-III elucidate the compound’s hydrogen-bonding network and 3D structure?

  • Methodological Answer :

  • Data Collection : Perform single-crystal X-ray diffraction (SCXRD) at 100 K with Mo-Kα radiation. Use SHELXD for phase determination and SHELXL for refinement .
  • Hydrogen Bonding : Analyze intermolecular interactions (e.g., O-H···N between propanolamine and benzodioxole groups) using Mercury or ORTEP-III for visualization .
  • Validation : Apply R-factor (<0.05) and check for twinning using PLATON .

Q. What role does the benzodioxole moiety play in modulating biological targets like TRPM8 channels, and how can this be studied experimentally?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to TRPM8’s hydrophobic pocket. Compare with analogs lacking the benzodioxole group .
  • In Vitro Assays : Use calcium imaging in HEK293 cells expressing TRPM7. Apply the compound (1–100 µM) and measure intracellular Ca2+^{2+} flux (Fluo-4 AM dye) .
  • SAR Analysis : Synthesize derivatives (e.g., methoxy substitutions on benzodioxole) to assess structure-activity relationships .

Q. What analytical approaches are recommended for identifying impurities or degradation products in synthetic batches?

  • Methodological Answer :

  • LC-HRMS : Employ a Q-TOF mass spectrometer to detect trace impurities (e.g., deaminated byproduct at m/z 237.0). Use a HILIC column for polar degradants .
  • Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., rac-trans-desfluoroparoxetine hydrochloride as a structural analog) .
  • Forced Degradation : Expose the compound to heat (40°C, 75% RH) and acidic/alkaline conditions, then profile degradation pathways via NMR and MS .

Q. How can hydrogen-bonding patterns in the crystal lattice inform formulation stability?

  • Methodological Answer :

  • Thermal Analysis : Perform DSC/TGA to correlate melting point (mp ~160°C) with hydrogen-bond density. Higher H-bonding correlates with lower hygroscopicity .
  • Solubility Studies : Measure solubility in PBS (pH 7.4) and correlate with lattice energy (calculated via CRYSTAL17). Use graph-set analysis (Etter’s rules) to predict stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.